Isoniazid pyruvate, (Z)-
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Overview
Description
Isoniazid pyruvate, (Z)-, is a derivative of isoniazid, a well-known antibiotic primarily used in the treatment of tuberculosis. This compound combines the properties of isoniazid with pyruvate, potentially enhancing its biological activity and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoniazid pyruvate can be synthesized through the reaction of isoniazid with pyruvic acid. The reaction typically involves the condensation of isoniazid with pyruvic acid under controlled conditions to form the (Z)-isomer of isoniazid pyruvate .
Industrial Production Methods: While specific industrial production methods for isoniazid pyruvate, (Z)-, are not extensively documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled temperature and pH conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: Isoniazid pyruvate, (Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction can produce various hydrazine derivatives .
Scientific Research Applications
Isoniazid pyruvate, (Z)-, has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create new compounds with potential biological activity.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating tuberculosis and other bacterial infections.
Mechanism of Action
The mechanism of action of isoniazid pyruvate, (Z)-, involves its interaction with bacterial enzymes. It is a prodrug that requires activation by bacterial catalase-peroxidase enzyme (KatG) in Mycobacterium tuberculosis. Once activated, it inhibits the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the bactericidal effect .
Comparison with Similar Compounds
Isoniazid: The parent compound, primarily used in tuberculosis treatment.
Isonicotinic acid hydrazide: Another derivative with similar antibacterial properties.
Pyruvic acid derivatives: Compounds with varying biological activities
Uniqueness: Isoniazid pyruvate, (Z)-, stands out due to its combined properties of isoniazid and pyruvate, potentially offering enhanced therapeutic effects and broader applications in scientific research and medicine .
Properties
CAS No. |
1393599-25-1 |
---|---|
Molecular Formula |
C9H9N3O3 |
Molecular Weight |
207.19 g/mol |
IUPAC Name |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C9H9N3O3/c1-6(9(14)15)11-12-8(13)7-2-4-10-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15)/b11-6- |
InChI Key |
ZGGPNDKKJIWQJU-WDZFZDKYSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=NC=C1)/C(=O)O |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C(=O)O |
Origin of Product |
United States |
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